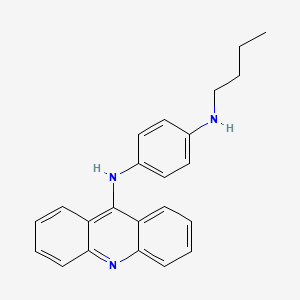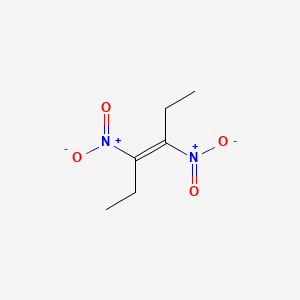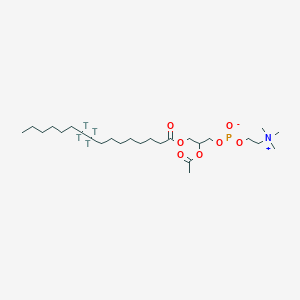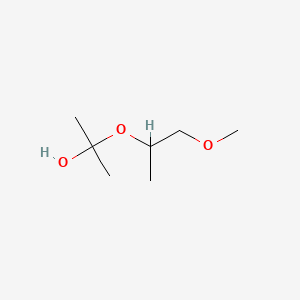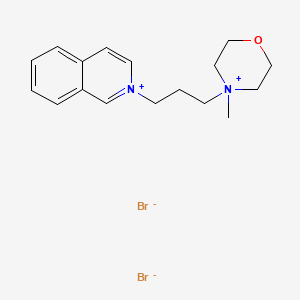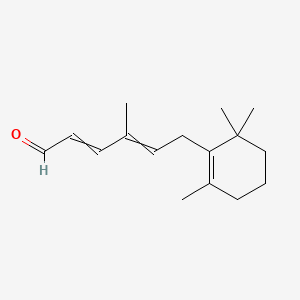
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal is an organic compound with the molecular formula C16H24O It is known for its unique structure, which includes a cyclohexene ring substituted with methyl groups and a conjugated dienal system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexene ring, which is substituted with methyl groups.
Formation of the Conjugated Dienal System: The next step involves the formation of the conjugated dienal system through a series of reactions, including aldol condensation and dehydration.
Final Product: The final product is obtained after purification and characterization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation and chromatography to purify the final product.
化学反应分析
Types of Reactions
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the dienal system to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the cyclohexene ring or the conjugated dienal system.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated compounds, substituted cyclohexenes.
科学研究应用
4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal has various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 4-Methyl-6-(2,6,6-trimethylcyclohex-1-en-1-yl)hexa-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to physiological effects.
Generate Reactive Species: Produce reactive oxygen species (ROS) that can induce oxidative stress.
相似化合物的比较
Similar Compounds
2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Similar structure with a different conjugated system.
3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one: Contains a similar cyclohexene ring but with different substituents.
3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-: Another compound with a related structure and chemical properties.
属性
CAS 编号 |
53892-69-6 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-2,4-dienal |
InChI |
InChI=1S/C16H24O/c1-13(7-6-12-17)9-10-15-14(2)8-5-11-16(15,3)4/h6-7,9,12H,5,8,10-11H2,1-4H3 |
InChI 键 |
YVCKCKBEWSFPIW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(CCC1)(C)C)CC=C(C)C=CC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


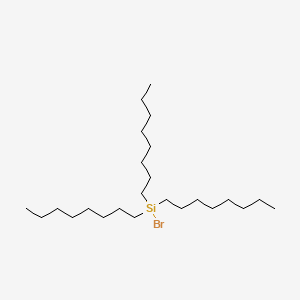
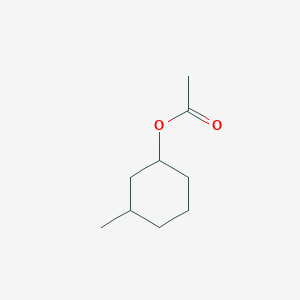
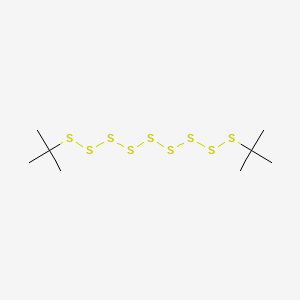

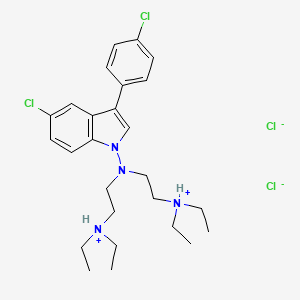
![Acetamide,2-[(aminoiminomethyl)methylamino]-](/img/structure/B13765313.png)
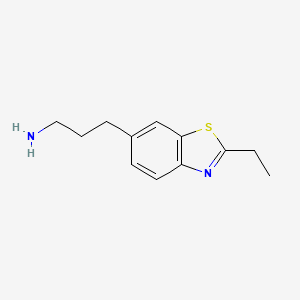
![Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
